molecular formula C10H21NO2S B13217818 3-((3-Methylpentan-2-yl)amino)tetrahydrothiophene 1,1-dioxide

3-((3-Methylpentan-2-yl)amino)tetrahydrothiophene 1,1-dioxide

Katalognummer: B13217818
Molekulargewicht: 219.35 g/mol
InChI-Schlüssel: OEQRCJNYXISDFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring and an amino group

Vorbereitungsmethoden

The synthesis of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-methylpentan-2-amine with a thiolane derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiolane derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

3-[(3-Methylpentan-2-yl)amino]-1lambda6-thiolane-1,1-dione can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C10H21NO2S

Molekulargewicht

219.35 g/mol

IUPAC-Name

N-(3-methylpentan-2-yl)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C10H21NO2S/c1-4-8(2)9(3)11-10-5-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3

InChI-Schlüssel

OEQRCJNYXISDFM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(C)NC1CCS(=O)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.